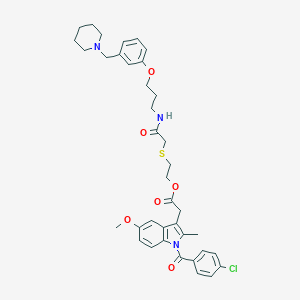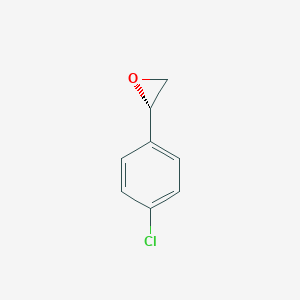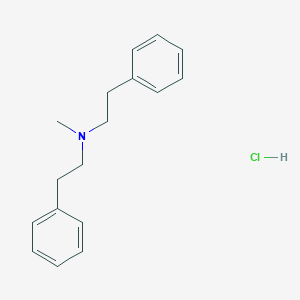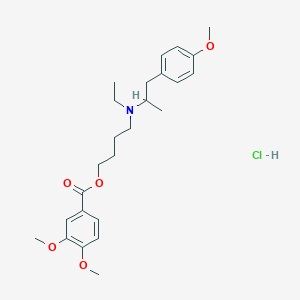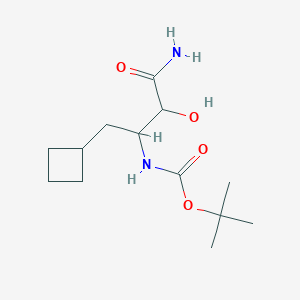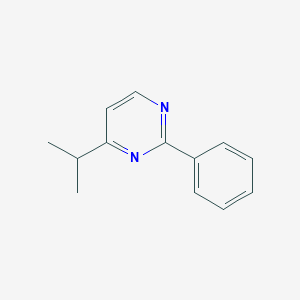
4-Isopropyl-2-phenylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isopropyl-2-phenylpyrimidine is a chemical compound that belongs to the pyrimidine family. It has a molecular formula of C13H14N2 and a molecular weight of 198.27 g/mol. This compound has gained significant attention in recent years due to its potential applications in scientific research. In
Mécanisme D'action
The mechanism of action of 4-Isopropyl-2-phenylpyrimidine is primarily through the inhibition of tubulin polymerization. Tubulin is a protein that plays a critical role in cell division and is a target for many anticancer drugs. By inhibiting tubulin polymerization, 4-Isopropyl-2-phenylpyrimidine prevents the formation of microtubules, which are essential for cell division. This ultimately leads to cell death and the inhibition of tumor growth.
Effets Biochimiques Et Physiologiques
Studies have shown that 4-Isopropyl-2-phenylpyrimidine has a range of biochemical and physiological effects. In addition to its antitumor activity, it has been reported to have anti-inflammatory and antioxidant properties. It has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-Isopropyl-2-phenylpyrimidine is its potent antitumor activity. This makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in lab experiments. Additionally, its mechanism of action is not yet fully understood, which may limit its potential applications in certain areas of research.
Orientations Futures
There are several future directions for research on 4-Isopropyl-2-phenylpyrimidine. One area of research is the development of new drugs for the treatment of cancer. Studies have shown that this compound exhibits potent antitumor activity, and further research may lead to the development of new and more effective anticancer drugs. Another area of research is the investigation of its potential applications in the treatment of neurodegenerative diseases. Its neuroprotective effects make it a promising candidate for the development of new drugs for the treatment of diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential applications in other areas of research.
In conclusion, 4-Isopropyl-2-phenylpyrimidine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. Its potent antitumor activity, anti-inflammatory and antioxidant properties, and neuroprotective effects make it a promising candidate for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other areas of research.
Méthodes De Synthèse
The synthesis of 4-Isopropyl-2-phenylpyrimidine can be achieved through various methods. One of the most commonly used methods is the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea in the presence of a catalyst. Another method involves the reaction of 2-aminopyrimidine with isopropyl chloroacetate and phenylboronic acid in the presence of a palladium catalyst. Both methods have been reported to yield high purity and yield of 4-Isopropyl-2-phenylpyrimidine.
Applications De Recherche Scientifique
4-Isopropyl-2-phenylpyrimidine has been extensively studied for its potential applications in scientific research. One of the major areas of research is the development of new drugs for the treatment of various diseases. Studies have shown that 4-Isopropyl-2-phenylpyrimidine exhibits potent antitumor activity through the inhibition of tubulin polymerization. It has also been reported to have antifungal and antibacterial properties.
Propriétés
Numéro CAS |
127958-20-7 |
|---|---|
Nom du produit |
4-Isopropyl-2-phenylpyrimidine |
Formule moléculaire |
C13H14N2 |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
2-phenyl-4-propan-2-ylpyrimidine |
InChI |
InChI=1S/C13H14N2/c1-10(2)12-8-9-14-13(15-12)11-6-4-3-5-7-11/h3-10H,1-2H3 |
Clé InChI |
VJZIBKMCYSQORD-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC(=NC=C1)C2=CC=CC=C2 |
SMILES canonique |
CC(C)C1=NC(=NC=C1)C2=CC=CC=C2 |
Synonymes |
Pyrimidine, 4-(1-methylethyl)-2-phenyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Olean-12-eno[2,3-c][1,2,5]oxadiazol-28-oic acid](/img/structure/B135812.png)
![1-Oxaspiro[4.5]decan-2-one, 4-(chloroacetyl)-(9CI)](/img/structure/B135817.png)
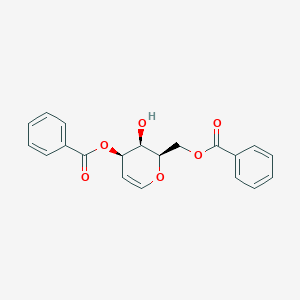
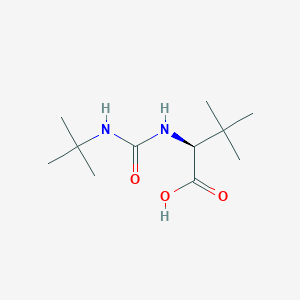
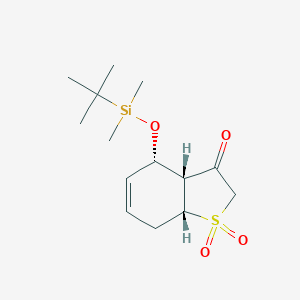
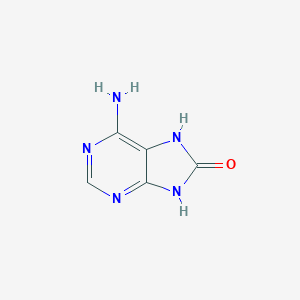
![1,3-Dichlorobicyclo[3.1.0]hexa-3,5-dien-2-one](/img/structure/B135835.png)
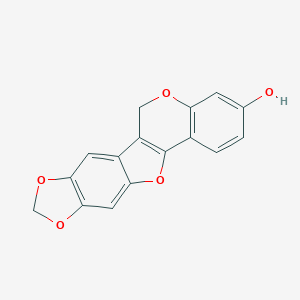
![(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B135838.png)
